![molecular formula C11H16IN3 B14405138 N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide CAS No. 87358-28-9](/img/structure/B14405138.png)
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The trimethylammonium group attached to the methanaminium moiety enhances its solubility and reactivity, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Trimethylammonium Group: The trimethylammonium group can be introduced through quaternization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodide site.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield corresponding amine derivatives, while oxidation can lead to the formation of N-oxides .
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonium group enhances its binding affinity to negatively charged sites on proteins, while the pyrrolo[2,3-b]pyridine core can participate in π-π interactions and hydrogen bonding . These interactions can modulate the activity of the target proteins and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
1H-Pyrrolo[3,2-b]pyridines: These compounds have a similar core structure but differ in the fusion pattern of the pyrrole and pyridine rings.
Uniqueness
N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is unique due to the presence of the trimethylammonium group, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
87358-28-9 |
|---|---|
Molekularformel |
C11H16IN3 |
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
trimethyl(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C11H16N3.HI/c1-14(2,3)8-9-7-13-11-10(9)5-4-6-12-11;/h4-7H,8H2,1-3H3,(H,12,13);1H/q+1;/p-1 |
InChI-Schlüssel |
OGXLMEYXSRSGQH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CNC2=C1C=CC=N2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


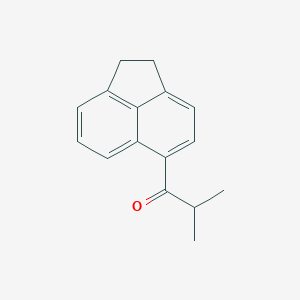
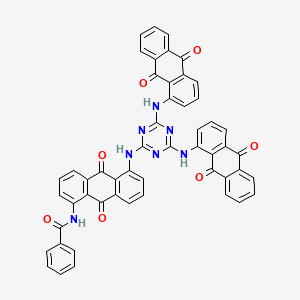

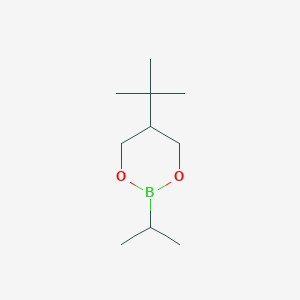
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)

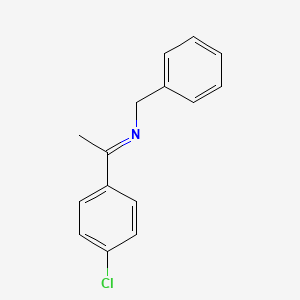
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
methanone](/img/structure/B14405117.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
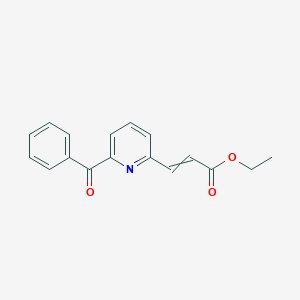
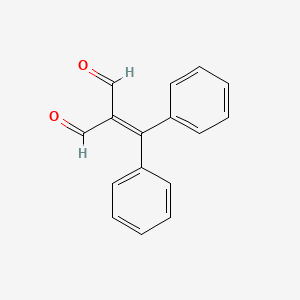
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
